molecular formula C7H8FNO B2395778 1-(6-Fluoropyridin-2-yl)ethan-1-ol CAS No. 960001-33-6

1-(6-Fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B2395778
CAS No.: 960001-33-6
M. Wt: 141.145
InChI Key: SGJMGFWPOYBAOH-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the 6-position of the pyridine ring and an ethan-1-ol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-fluoropyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(6-Fluoropyridin-2-yl)ethan-1-ol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in biological studies due to its fluorine atom, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoropyridin-2-yl)ethan-1-ol
  • 1-(3-Fluoropyridin-2-yl)ethan-1-ol
  • 1-(4-Fluoropyridin-2-yl)ethan-1-ol

Uniqueness

1-(6-Fluoropyridin-2-yl)ethan-1-ol is unique due to the position of the fluorine atom on the pyridine ring. This positional isomerism can lead to differences in reactivity, biological activity, and physical properties compared to its analogs. For example, the 6-position fluorine may result in different electronic effects and steric interactions compared to fluorine atoms at other positions on the pyridine ring .

Properties

IUPAC Name

1-(6-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJMGFWPOYBAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960001-33-6
Record name 1-(6-fluoropyridin-2-yl)ethan-1-ol
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